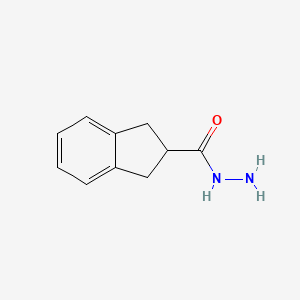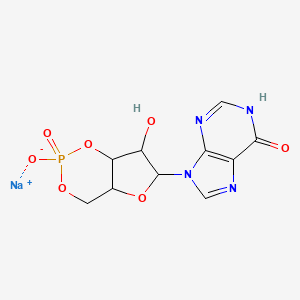![molecular formula C11H13NO2 B13879774 1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B13879774.png)
1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones. This compound consists of a pyrrolidine ring in which the hydrogens at position 2 are replaced by an oxo group, and it is further substituted with a 3-hydroxyphenylmethyl group. Pyrrolidin-2-ones are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .
Métodos De Preparación
The synthesis of 1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed . Industrial production methods often involve the use of specific oxidants and additives to achieve selective synthesis .
Análisis De Reacciones Químicas
1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper(II) acetate, potassium iodide, and Oxone. The reaction conditions typically involve heating in acetonitrile under an oxygen atmosphere . Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles .
Aplicaciones Científicas De Investigación
1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its inherently rich reactivity . In biology and medicine, pyrrolidin-2-one derivatives are known for their potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . In the industry, these compounds are valuable intermediates in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Mecanismo De Acción
The mechanism of action of 1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This compound exerts its effects by interacting with specific molecular targets and pathways, although detailed information on these targets and pathways is limited.
Comparación Con Compuestos Similares
1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one can be compared with other similar compounds such as pyrrolidine, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities. For example, pyrrolidine-2,5-diones are known for their anticonvulsant properties, while prolinol derivatives are used in the synthesis of various bioactive molecules . The unique substitution pattern of this compound contributes to its distinct reactivity and biological profile.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1-[(3-hydroxyphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-10-4-1-3-9(7-10)8-12-6-2-5-11(12)14/h1,3-4,7,13H,2,5-6,8H2 |
Clave InChI |
DPAFEZNKTJTULX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene](/img/structure/B13879692.png)
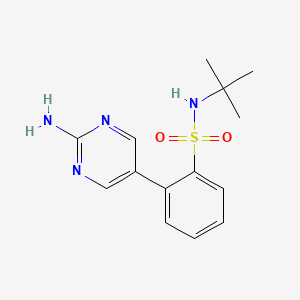
![1-[3-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methylphenyl]ethanone](/img/structure/B13879711.png)
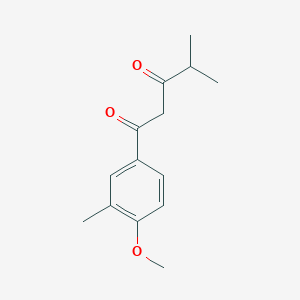
![[5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]pyridin-2-yl]methanol](/img/structure/B13879716.png)

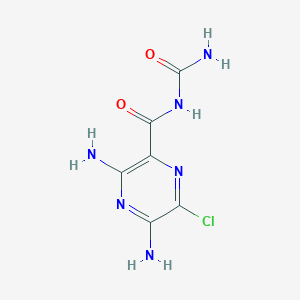
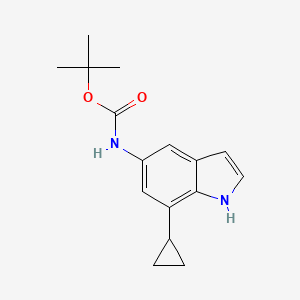

![4-[(4-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13879730.png)
